Omipalisib is a small molecule inhibitor that targets a protein called phosphatidylinositol 3-kinase (PI3K). PI3K is a key player in a signaling pathway that regulates cell growth, proliferation, and survival. Mutations or overactivation of this pathway are implicated in various cancers []. Due to its role in cancer development, Omipalisib is being investigated as a potential treatment for different types of cancer.
Omipalisib works by inhibiting PI3K, thereby blocking the signals that promote cancer cell growth and division. Studies have shown that Omipalisib can suppress the growth of cancer cells in laboratory experiments and induce cell death [].
Research suggests that Omipalisib might be more effective when combined with other cancer therapies. For instance, studies have explored combining Omipalisib with drugs targeting other proteins in the PI3K pathway or with chemotherapy [].
While the primary focus of Omipalisib research lies in oncology, there's ongoing investigation into its potential applications for other diseases:
Acute Toxic;Health Hazard